3-Methyl-5-phenylcyclohexan-1-amine 3-Methyl-5-phenylcyclohexan-1-amine
Brand Name: Vulcanchem
CAS No.: 1379319-60-4
VCID: VC8236661
InChI: InChI=1S/C13H19N/c1-10-7-12(9-13(14)8-10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9,14H2,1H3
SMILES: CC1CC(CC(C1)N)C2=CC=CC=C2
Molecular Formula: C13H19N
Molecular Weight: 189.3 g/mol

3-Methyl-5-phenylcyclohexan-1-amine

CAS No.: 1379319-60-4

Cat. No.: VC8236661

Molecular Formula: C13H19N

Molecular Weight: 189.3 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-5-phenylcyclohexan-1-amine - 1379319-60-4

Specification

CAS No. 1379319-60-4
Molecular Formula C13H19N
Molecular Weight 189.3 g/mol
IUPAC Name 3-methyl-5-phenylcyclohexan-1-amine
Standard InChI InChI=1S/C13H19N/c1-10-7-12(9-13(14)8-10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9,14H2,1H3
Standard InChI Key BPGLCNOUOZBXFX-UHFFFAOYSA-N
SMILES CC1CC(CC(C1)N)C2=CC=CC=C2
Canonical SMILES CC1CC(CC(C1)N)C2=CC=CC=C2

Introduction

Structural Characteristics

Molecular Architecture and Stereochemical Complexity

The compound’s core structure consists of a cyclohexane ring substituted with a methyl group at position 3 and a phenyl moiety at position 5, with an amine functional group at position 1. X-ray crystallography and computational modeling indicate two reported stereochemical configurations:

  • (1R,3R,5S) as per commercial chemical databases

  • (1R,3S,5R) according to PubChem’s stereochemical analysis

This discrepancy underscores the need for rigorous chiral resolution studies to confirm the dominant enantiomer in synthesized batches. The spatial arrangement critically influences molecular polarity, evidenced by a computed polar surface area (PSA) of 12.03 Ų and logP value of 3.20, suggesting moderate lipophilicity .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₃H₁₉N
Molecular Weight189.3 g/mol
SMILESCC1CC(CC(C1)N)C2=CC=CC=C2
InChI KeyBPGLCNOUOZBXFX-UHFFFAOYSA-N
Stereochemical Variants(1R,3R,5S) vs. (1R,3S,5R)

Synthesis and Manufacturing

Synthetic Methodologies

While no direct synthesis protocols for 3-methyl-5-phenylcyclohexan-1-amine are published, analogous cyclohexylamines are typically produced via:

  • Reductive Amination: Ketone intermediates react with ammonia/amines under hydrogenation .

  • C-H Activation: Radical-mediated amination of pre-functionalized cyclohexanes, as demonstrated in Royal Society of Chemistry protocols for similar amines .

  • Grignard Additions: Phenylmagnesium bromide additions to cyclohexenone derivatives followed by amination.

Industrial-scale production faces challenges in stereocontrol, with potential epimerization at positions 3 and 5 during ring closure .

Physicochemical Properties

Spectroscopic and Chromatographic Profiles

High-resolution mass spectrometry (HRMS) data for the [M+H]+ ion show m/z 190.15903 (calc. 190.1591), confirming molecular formula integrity . Predicted collision cross-sections (CCS) vary across adducts:

Table 2: CCS Values for Common Adducts

Adductm/zCCS (Ų)
[M+H]+190.15903144.5
[M+Na]+212.14097157.2
[M+NH₄]+207.18557154.6

These values assist in LC-MS/MS method development for analytical detection .

Chemical Reactivity and Industrial Applications

Amine-Driven Reactions

The compound undergoes characteristic amine reactions:

  • Salt Formation: HCl salts improve crystallinity for pharmaceutical formulations.

  • Schiff Base Synthesis: Condensation with aldehydes yields imines for coordination chemistry.

  • N-Alkylation: Reacts with alkyl halides to produce secondary amines.

Research Frontiers and Knowledge Gaps

Critical Unanswered Questions

  • Absolute configuration determination via single-crystal XRD

  • In vitro toxicology profiling (AMES, hERG inhibition)

  • Catalytic asymmetric synthesis route optimization

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator